molecular formula C13H17N3O4 B8647112 N'-(3,3-dimethylbutanoyl)-4-nitrobenzohydrazide

N'-(3,3-dimethylbutanoyl)-4-nitrobenzohydrazide

Cat. No. B8647112
M. Wt: 279.29 g/mol
InChI Key: GGSPQZBJSOJITH-UHFFFAOYSA-N
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Patent
US09193723B2

Procedure details

A suspension of 4-nitrobenzohydrazide (0.500 g, 2.76 mmol), and 4-methylmorpholine (0.455 ml, 4.14 mmol) were stirred in dichloromethane (20 ml). 3,3-Dimethylbutanoyl chloride (0.422 ml, 3.04 mmol) was added and the reaction mixture was stirred for 2 hours. Normal phase chromatography of the crude reaction mixture gave the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.455 mL
Type
reactant
Reaction Step One
Quantity
0.422 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8]([NH:10][NH2:11])=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].CN1CCOCC1.[CH3:21][C:22]([CH3:28])([CH3:27])[CH2:23][C:24](Cl)=[O:25]>ClCCl>[CH3:21][C:22]([CH3:28])([CH3:27])[CH2:23][C:24]([NH:11][NH:10][C:8](=[O:9])[C:7]1[CH:12]=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)=[O:25]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NN)C=C1
Name
Quantity
0.455 mL
Type
reactant
Smiles
CN1CCOCC1
Step Two
Name
Quantity
0.422 mL
Type
reactant
Smiles
CC(CC(=O)Cl)(C)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Normal phase chromatography of the crude reaction mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC(=O)NNC(C1=CC=C(C=C1)[N+](=O)[O-])=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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